molecular formula C10H15N3O2 B2882911 N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide CAS No. 2094881-31-7

N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide

Cat. No.: B2882911
CAS No.: 2094881-31-7
M. Wt: 209.249
InChI Key: INJXOPDPYAVIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a hydroxyl group, and an amide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide typically involves the following steps:

  • Formation of 1-methyl-1H-pyrazol-4-ylmethylamine: This is achieved by reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine source under reductive conditions.

  • Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the appropriate position.

  • Amide Formation: Finally, the hydroxylated compound is reacted with prop-2-enoyl chloride to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The amide group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide can be compared to other similar compounds, such as:

  • Topramezone: A compound with a similar pyrazole structure used in agricultural applications.

  • Indole derivatives: Compounds with a different heterocyclic structure but similar biological activities.

Uniqueness: The presence of both a hydroxyl group and an amide group in the same molecule makes this compound unique compared to other similar compounds

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-4-9(14)11-7-10(2,15)8-5-12-13(3)6-8/h4-6,15H,1,7H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJXOPDPYAVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=C)(C1=CN(N=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.